molecular formula C6H9NO3S B13701011 1-(Methylsulfonyl)-5,6-dihydropyridin-2(1H)-one

1-(Methylsulfonyl)-5,6-dihydropyridin-2(1H)-one

Cat. No.: B13701011
M. Wt: 175.21 g/mol
InChI Key: MQRVGOLPHZBGGG-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-5,6-dihydropyridin-2(1H)-one is a chemical compound that belongs to the class of sulfonyl-containing heterocycles This compound is characterized by the presence of a methylsulfonyl group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-5,6-dihydropyridin-2(1H)-one typically involves the reaction of appropriate pyridine derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-5,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Methylsulfonyl)-5,6-dihydropyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic benefits .

Comparison with Similar Compounds

  • 1-(Methylsulfonyl)pyridin-2(1H)-one
  • 1-(Methylsulfonyl)-3,4-dihydropyridin-2(1H)-one
  • 1-(Methylsulfonyl)-5,6-dihydro-4H-pyridin-2-one

Uniqueness: 1-(Methylsulfonyl)-5,6-dihydropyridin-2(1H)-one stands out due to its specific structural features and the presence of the methylsulfonyl group, which imparts unique chemical reactivity and potential biological activities. Its distinct properties make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H9NO3S

Molecular Weight

175.21 g/mol

IUPAC Name

1-methylsulfonyl-2,3-dihydropyridin-6-one

InChI

InChI=1S/C6H9NO3S/c1-11(9,10)7-5-3-2-4-6(7)8/h2,4H,3,5H2,1H3

InChI Key

MQRVGOLPHZBGGG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC=CC1=O

Origin of Product

United States

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